molecular formula C27H27N5O2S B11085876 2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide

2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide

Cat. No.: B11085876
M. Wt: 485.6 g/mol
InChI Key: RZNRQSKFUVQLHR-UHFFFAOYSA-N
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Description

2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the triazoloquinazoline moiety in its structure suggests potential biological and pharmacological activities.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-1-YL]thio}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can intercalate with DNA, thereby inhibiting DNA replication and transcription processes. This interaction is facilitated by the triazoloquinazoline moiety, which can form hydrogen bonds and π-π interactions with the DNA bases . Additionally, it may inhibit certain enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C27H27N5O2S

Molecular Weight

485.6 g/mol

IUPAC Name

2-[12-(4-methylphenyl)-11-oxospiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-16-yl]sulfanylacetamide

InChI

InChI=1S/C27H27N5O2S/c1-17-9-11-19(12-10-17)31-24(34)22-23(32-25(31)29-30-26(32)35-16-21(28)33)20-8-4-3-7-18(20)15-27(22)13-5-2-6-14-27/h3-4,7-12H,2,5-6,13-16H2,1H3,(H2,28,33)

InChI Key

RZNRQSKFUVQLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N6C2=NN=C6SCC(=O)N

Origin of Product

United States

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